![molecular formula C18H23N3O5S2 B1674665 6-[3-(2-吡啶基二硫)丙酰胺基]己酸琥珀酰亚胺酯 CAS No. 158913-22-5](/img/structure/B1674665.png)

6-[3-(2-吡啶基二硫)丙酰胺基]己酸琥珀酰亚胺酯

描述

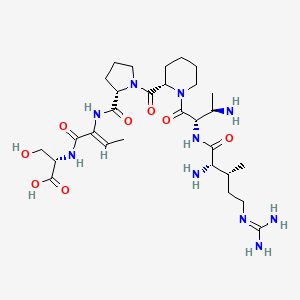

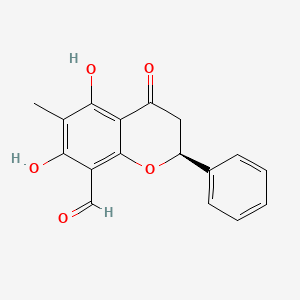

The compound “N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” is a heterobifunctional crosslinker commonly used in biochemical and protein chemistry research. It is known for its ability to conjugate cysteine-containing peptides or proteins to various molecules, including other proteins or surface materials .

科学研究应用

“N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” has a wide range of applications in scientific research, including:

Biochemical Research: Used for reversible crosslinking of proteins and adding sulfhydryl groups to proteins.

Protein Chemistry: Utilized in the creation of antibody-enzyme bioconjugates and attaching haptens to carrier proteins for antibody production.

Drug Delivery Systems: Acts as a linker moiety for attaching biomolecules to surfaces or to each other, playing a key role in targeted drug delivery systems.

Cancer Diagnostics and Targeted Therapies: Used in cancer drug development for targeted delivery of drugs and diagnostics.

作用机制

Target of Action

The primary targets of SPDP-C6-NHS ester are primary amines and sulfhydryl groups . The compound is designed to react with these functional groups, which are commonly found in proteins and other biomolecules.

Mode of Action

SPDP-C6-NHS ester is a heterobifunctional crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group . The NHS ester reacts with primary amines to form a stable amide bond . After mild reduction of the dithiol, it can react to form a disulfide with other thiols .

Biochemical Pathways

The compound is used to covalently link two target groups . This can affect various biochemical pathways depending on the specific targets involved. For example, it can be used for reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, and protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction .

Pharmacokinetics

It’s known that the compound iswater-insoluble and must be dissolved first in DMF or DMSO . The compound is also membrane permeable , allowing for crosslinking to be done inside cells .

Result of Action

The result of the compound’s action is the formation of a reducible disulfide bond between two target groups . This allows for the separation of crosslinked products . The compound also releases a detectable by-product when reacted with a free sulfhydryl group, allowing the reaction to be easily followed .

Action Environment

The compound’s action can be influenced by environmental factors such as pH and the presence of reducing agents. The rate of reaction and degradation by hydrolysis increases with increasing pH . The disulfide bond in the spacer arm is readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 .

生化分析

Biochemical Properties

Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The compound forms a stable amide bond with lysine residues through its amine-reactive N-hydroxysuccinimide (NHS) ester .

Cellular Effects

The effects of Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate exerts its effects at the molecular level. It forms a stable amide bond with lysine residues, which can have various effects on biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate is involved in metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” involves the reaction of N-hydroxysuccinimide with 6-(3-(2-pyridyldithio)propionamido)hexanoic acid. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions usually involve stirring the mixture at room temperature for several hours .

Industrial Production Methods

Industrial production of “N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The compound is typically purified by recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

“N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” undergoes several types of chemical reactions, including:

Substitution Reactions: The compound reacts with primary amines and sulfhydryl groups to form stable amide and disulfide bonds, respectively.

Reduction Reactions: The disulfide bond in the spacer arm can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions

Primary Amines: Reacts in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8.

Sulfhydryl Groups: Reacts optimally between pH 7 and 8.1.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.

Major Products Formed

Amide Bonds: Formed when reacting with primary amines.

Disulfide Bonds: Formed when reacting with sulfhydryl groups.

Cleaved Disulfide Bonds: Resulting from reduction reactions.

相似化合物的比较

Similar Compounds

N-succinimidyl 3-(2-pyridyldithio)propionate: Similar in structure but with a shorter spacer arm.

Sulfosuccinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate: Water-soluble variant of the compound.

Uniqueness

“N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” is unique due to its longer spacer arm, which provides greater flexibility and distance between conjugated molecules. This feature is particularly useful in applications requiring minimal steric hindrance .

属性

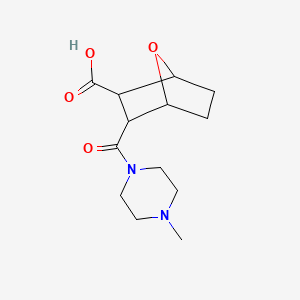

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S2/c22-14(10-13-27-28-15-6-3-5-12-20-15)19-11-4-1-2-7-18(25)26-21-16(23)8-9-17(21)24/h3,5-6,12H,1-2,4,7-11,13H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEAAMBIUQLHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166541 | |

| Record name | SPDPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158913-22-5 | |

| Record name | SPDPH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158913225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPDPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)